molecular formula C10H11BrFNO B8125868 3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine

Cat. No.: B8125868
M. Wt: 260.10 g/mol
InChI Key: VVYJJDNHHWJPAP-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine is an organic compound with a unique structure that includes bromine, fluorine, and a cyclopropylmethoxy group attached to a phenylamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoro-5-methylphenol: Similar in structure but lacks the cyclopropylmethoxy group.

    2-Bromo-5-fluoropyridine: Contains bromine and fluorine but has a pyridine ring instead of a phenylamine core

Uniqueness

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described by its functional groups:

  • Bromo group : Enhances lipophilicity and may influence receptor binding.
  • Cyclopropylmethoxy group : May provide unique steric and electronic properties.
  • Fluoro group : Often increases metabolic stability and bioactivity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, which can modulate various biological pathways. The presence of the cyclopropylmethoxy and bromo groups may enhance binding affinity to certain enzymes or receptors, potentially leading to altered signaling pathways associated with cell proliferation, apoptosis, or other cellular processes .

In Vitro Studies

In vitro studies on related phenylamine compounds have demonstrated their ability to induce apoptosis in cancer cells. For example, a study highlighted the efficacy of substituted phenylamines in inducing cell death in human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines . The IC50 values for these compounds suggest that structural modifications, such as the introduction of halogens or methoxy groups, can significantly enhance biological activity.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted on various phenylamine derivatives. The SAR indicates that:

  • Halogen substitutions (like bromo and fluoro) generally increase potency.
  • Methoxy groups can enhance solubility and bioavailability.
    These findings suggest that this compound may possess enhanced biological activity due to its specific structural features .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)References
3-Bromo-5-fluoroanilineAnticancer15
4-Chloro-benzamide derivativesRET kinase inhibition12
1,2,3-Triazole substituted phenylamineAntiproliferative9.6
3-Acetoxy-N-(phenyl)benzamideCytotoxicity41

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-3-7(13)4-9(12)10(8)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYJJDNHHWJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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